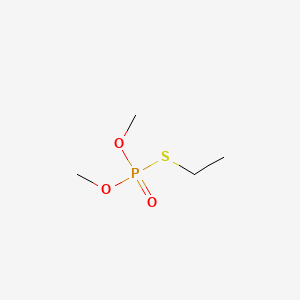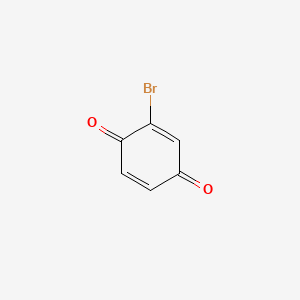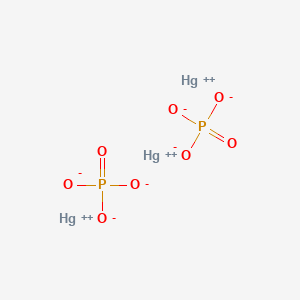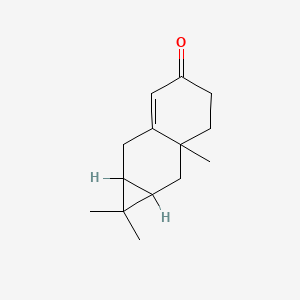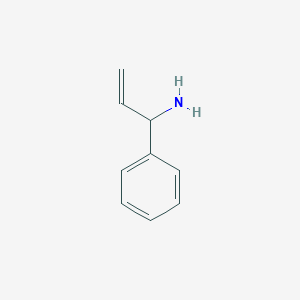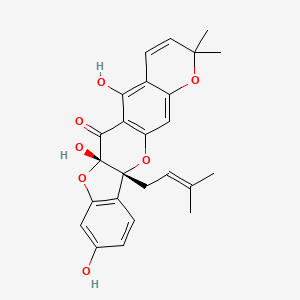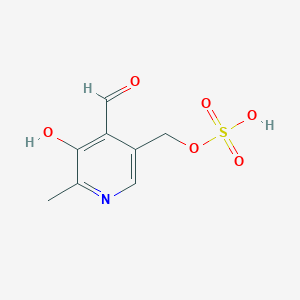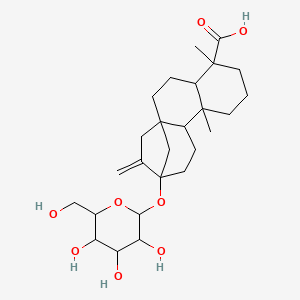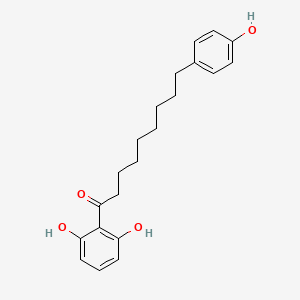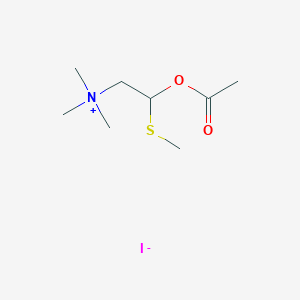
1,3,8-Trihydroxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,3,8-triol is a naphthalenetriol that is naphthalene substituted by hydroxy groups at positions 1, 3 and 8.
Applications De Recherche Scientifique
Melanin Biosynthesis in Fungi
1,3,8-Trihydroxynaphthalene is a critical substrate in the melanin biosynthesis pathway of fungi. This compound has been extensively studied for its role in fungal melanin production, a crucial factor for fungal pathogenicity and survival. Studies have analyzed the stability of its conformers and tautomers, contributing significantly to our understanding of melanin biosynthesis at the molecular level (Rostkowski & Paneth, 2007).
Structural Analysis and Enzymatic Studies
Significant research has been done on the crystal structure of 1,3,8-trihydroxynaphthalene reductase, the enzyme catalyzing its reduction in melanin biosynthesis. These studies include crystallization and X-ray diffraction analysis, providing insights into the enzyme's structure and function, which is vital for understanding the melanin biosynthesis process (Andersson, Jordan, Schneider, Valent, & Lindqvist, 1996).
Fungal Pigment Production
1,3,8-Trihydroxynaphthalene has been identified as an intermediate in the biosynthesis of various fungal pigments. The compound plays a role in the production of bisnaphthalene compounds in certain fungi, indicating its significance in the broader context of fungal secondary metabolite production (Bode & Zeeck, 2000).
Role in Fungal Pathogenicity
Research has shown that 1,3,8-trihydroxynaphthalene reductase gene expression, related to this compound, is enhanced by near-ultraviolet radiation in certain phytopathogenic fungi. This finding links the compound to the adaptive responses of fungi under environmental stress, further underscoring its role in the survival and pathogenicity of fungi (Kihara, Moriwaki, Ito, Arase, & Honda, 2004).
Inhibition Studies for Fungal Disease Control
There have been studies on the synthesis and biological evaluation of inhibitors targeting 1,3,8-trihydroxynaphthalene reductase. These inhibitors are crucial for developing new fungicidal agents, particularly for controlling diseases like rice blast caused by fungi like Magnaporthe grisea (Chen et al., 2016).
Tautomerism and Melanin Biosynthesis
The compound's role in melanin biosynthesis has also been explored through NMR studies of its tautomerism. These studies enhance our understanding of the biochemical processes involved in melanin formation in fungi, which is essential for developing strategies to control fungal diseases (Simpson & Weerasooriya, 2000).
Propriétés
Numéro CAS |
7124-49-4 |
|---|---|
Nom du produit |
1,3,8-Trihydroxynaphthalene |
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
naphthalene-1,3,8-triol |
InChI |
InChI=1S/C10H8O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5,11-13H |
Clé InChI |
USWUTUCXLQBQCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)O)O |
SMILES canonique |
C1=CC2=CC(=CC(=C2C(=C1)O)O)O |
Synonymes |
1,3,8-trihydroxynaphthalene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



